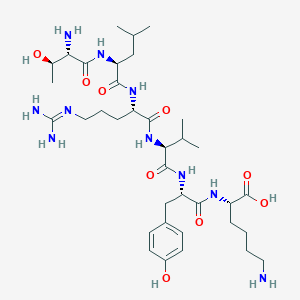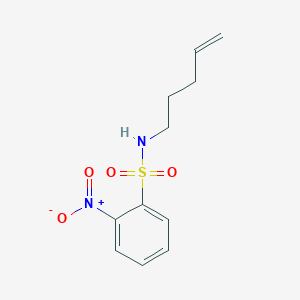![molecular formula C19H18ClN3OS B14243177 N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide CAS No. 365430-59-7](/img/structure/B14243177.png)
N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reactions: The 4-chlorophenyl group is introduced via a substitution reaction using a chlorinated aromatic compound.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative through a condensation reaction.
Formation of Propanamide: Finally, the propanamide group is introduced through an amide coupling reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide . Major products formed from these reactions include various substituted thiazole derivatives and amides .
Scientific Research Applications
N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: It is used in biological studies to understand the mechanisms of action of thiazole derivatives and their interactions with biological targets.
Chemical Research: The compound serves as a model molecule for studying the reactivity and stability of thiazole derivatives under different chemical conditions.
Mechanism of Action
The mechanism of action of N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide involves its interaction with specific molecular targets. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . It also interferes with the cell cycle of cancer cells, leading to apoptosis or programmed cell death . The molecular pathways involved include the inhibition of key enzymes and receptors essential for cell survival and proliferation .
Comparison with Similar Compounds
N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide can be compared with other thiazole derivatives, such as:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its substitution pattern and specific biological targets.
N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Another thiazole derivative with similar biological activities but distinct structural features.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its unique biological activities and chemical reactivity .
Properties
CAS No. |
365430-59-7 |
|---|---|
Molecular Formula |
C19H18ClN3OS |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-[4-[4-(4-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C19H18ClN3OS/c1-3-16(24)22-15-11-13(9-10-21-15)19-18(23-17(4-2)25-19)12-5-7-14(20)8-6-12/h5-11H,3-4H2,1-2H3,(H,21,22,24) |
InChI Key |
UKEAFGYIPBADRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


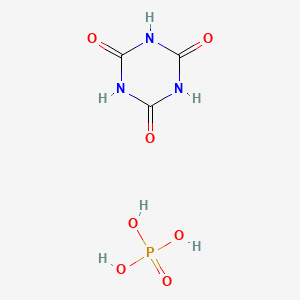
![[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14243099.png)
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)

![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester](/img/structure/B14243120.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
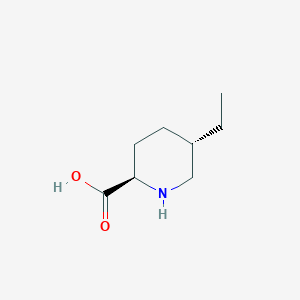
![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
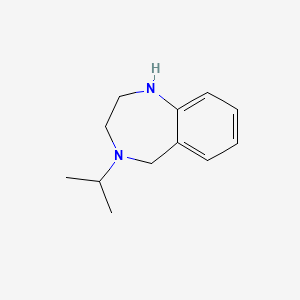
![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
